molecular formula C23H20ClN3O5 B10914267 N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide

N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide

Cat. No.: B10914267
M. Wt: 453.9 g/mol
InChI Key: OVXPXEOHMFYLTF-DHRITJCHSA-N
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Description

N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and material science .

Preparation Methods

The synthesis of N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound .

Chemical Reactions Analysis

N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

N’~1~-((E)-1-{3-CHLORO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of a nitro group and a methoxy group on the phenyl ring. Similar compounds include:

These compounds share similar structural motifs but differ in their substituents, which can significantly influence their chemical and biological properties.

Properties

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

N-[(E)-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C23H20ClN3O5/c1-15-6-8-16(9-7-15)14-32-22-20(24)10-17(11-21(22)31-2)13-25-26-23(28)18-4-3-5-19(12-18)27(29)30/h3-13H,14H2,1-2H3,(H,26,28)/b25-13+

InChI Key

OVXPXEOHMFYLTF-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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